molecular formula C16H21ClO5 B4956928 diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate

diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate

Cat. No.: B4956928
M. Wt: 328.79 g/mol
InChI Key: VAQKVDXGPZHHAL-UHFFFAOYSA-N
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Description

Diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate, also known as cloquintocet-mexyl, is a herbicide that is widely used in agriculture. It belongs to the family of aryloxyphenoxypropionates and is known for its ability to control a wide range of weeds in crops such as wheat, barley, and rice. Cloquintocet-mexyl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

Cloquintocet-mexyl works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids in plants. This leads to the accumulation of malonyl-CoA, which inhibits the activity of fatty acid synthase and results in the disruption of cell membranes. Cloquintocet-mexyl is selective in its herbicidal activity, targeting only grassy weeds and leaving broadleaf crops unharmed.
Biochemical and Physiological Effects
Cloquintocet-mexyl has been shown to have a low toxicity to mammals and birds, with no adverse effects observed in acute and chronic toxicity studies. It is rapidly metabolized and eliminated from the body, with no accumulation in tissues. Cloquintocet-mexyl has also been shown to have no effect on soil microorganisms and earthworms, indicating its low environmental impact.

Advantages and Limitations for Lab Experiments

Cloquintocet-mexyl is widely used in laboratory experiments for its herbicidal activity and mode of action. It is easy to synthesize and purify, making it a cost-effective option for researchers. However, its selectivity for grassy weeds limits its use in experiments involving broadleaf crops.

Future Directions

There are several future directions for research on diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate-mexyl. One area of interest is the development of new derivatives with improved herbicidal activity and selectivity. Another area of research is the identification of the molecular targets of this compound-mexyl in plants, which could lead to the development of new herbicides with different modes of action. Finally, there is a need for further studies on the environmental impact of this compound-mexyl, particularly on non-target organisms such as bees and other pollinators.
Conclusion
Cloquintocet-mexyl is a herbicide that is widely used in agriculture for its ability to control grassy weeds in crops such as wheat, barley, and rice. It has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to develop new derivatives with improved herbicidal activity and selectivity, identify the molecular targets of this compound-mexyl in plants, and assess its environmental impact.

Synthesis Methods

Cloquintocet-mexyl is synthesized by reacting 4-chloro-3-methylphenol with ethyl bromoacetate in the presence of a base, followed by reaction with malonic acid diethyl ester in the presence of a catalyst. The resulting product is purified using column chromatography to obtain diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate-mexyl in high yield and purity.

Scientific Research Applications

Cloquintocet-mexyl has been extensively studied for its herbicidal activity and mode of action. It has been shown to inhibit the biosynthesis of fatty acids in plants, leading to the disruption of cell membranes and eventual death of the plant. Cloquintocet-mexyl has also been studied for its potential use in weed control in crops such as wheat, barley, and rice.

Properties

IUPAC Name

diethyl 2-[2-(4-chloro-3-methylphenoxy)ethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO5/c1-4-20-15(18)13(16(19)21-5-2)8-9-22-12-6-7-14(17)11(3)10-12/h6-7,10,13H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQKVDXGPZHHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOC1=CC(=C(C=C1)Cl)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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